Cas no 952-97-6 (4-Nitrophenyl phenyl sulfide)

4-Nitrophenyl phenyl sulfide ist eine organische Schwefelverbindung mit der chemischen Formel C12H9NO2S. Diese Verbindung zeichnet sich durch ihre hohe chemische Stabilität und ihre vielseitige Anwendbarkeit in organischen Synthesen aus. Besonders hervorzuheben ist ihre Rolle als Zwischenprodukt bei der Herstellung von Pharmazeutika und agrochemischen Wirkstoffen. Die Nitrogruppe am Phenylring ermöglicht gezielte weitere Funktionalisierungen, was die Verbindung zu einem wertvollen Baustein in der Feinchemie macht. Aufgrund ihrer gut charakterisierten Eigenschaften und reproduzierbaren Reaktivität wird sie häufig in Forschungs- und Entwicklungsprojekten eingesetzt. Die Verbindung ist unter Standardbedingungen stabil und lässt sich sicher handhaben, was ihre Verwendung in Laboratorien erleichtert.
4-Nitrophenyl phenyl sulfide structure
4-Nitrophenyl phenyl sulfide structure
Produktname:4-Nitrophenyl phenyl sulfide
CAS-Nr.:952-97-6
MF:C12H9NO2S
MW:231.270361661911
MDL:MFCD00024700
CID:83248
PubChem ID:13720

4-Nitrophenyl phenyl sulfide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-Nitrophenyl phenyl sulfide
    • 4-Nitrodiphenyl Sulfide
    • 1-nitro-4-phenylsulfanylbenzene
    • 4-Nitrophenyl Phenyl
    • 4-Nitrophenol phenyl sulphide
    • 1-Nitro-4-(phenylthio)benzene (ACI)
    • Sulfide, p-nitrophenyl phenyl (6CI, 7CI, 8CI)
    • (4-Nitrophenyl)(phenyl)sulfane
    • (4-Nitrophenyl)phenylsulphide
    • 1-Nitro-4-phenylsulfanyl-benzene
    • 4-(Phenylthio)nitrobenzene
    • 4-Nitro-1-(phenylthio)benzene
    • NSC 87341
    • p-Nitrodiphenyl sulfide
    • p-Nitrophenyl phenyl sulfide
    • Phenyl 4-nitrophenyl sulfide
    • Phenyl p-nitrophenyl sulfide
    • AS-38165
    • 1-Nitro-4-(phenylsulfanyl)benzene
    • MFCD00024700
    • 4-06-00-01694 (Beilstein Handbook Reference)
    • NS00040443
    • EINECS 213-462-5
    • CCRIS 3887
    • Benzene, 1-nitro-4-(phenylthio)-
    • 952-97-6
    • A6UNS7FMA7
    • SCHEMBL268150
    • 4-Nitrophenyl phenyl sulphide
    • SULFIDE, p-NITROPHENYL PHENYL
    • NSC87341
    • NCIOpen2_005248
    • Phenyl-p-nitrophenyl sulfide
    • AKOS005216932
    • Phenyl p-nitrophenylsulfide
    • Benzene,1-nitro-4-(phenylthio)-
    • DTXSID50241784
    • 4-(Nitrophenyl) phenyl sulfide
    • 4-NO2TE
    • DB-057573
    • CS-0204892
    • 1-Nitro-4-(phenylthio)benzene
    • NSC-87341
    • DTXCID80164275
    • UNII-A6UNS7FMA7
    • 4-Nitrodiphenyl thioether
    • BRN 1912782
    • 4-Nitrophenyl phenyl sulfide, 97%
    • STK697629
    • MDL: MFCD00024700
    • Inchi: 1S/C12H9NO2S/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H
    • InChI-Schlüssel: RJCBYBQJVXVVKB-UHFFFAOYSA-N
    • Lächelt: [O-][N+](C1C=CC(SC2C=CC=CC=2)=CC=1)=O

Berechnete Eigenschaften

  • Genaue Masse: 231.03500
  • Monoisotopenmasse: 231.035
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 0
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 228
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 71.1A^2
  • Oberflächenladung: 0
  • XLogP3: nichts
  • Tautomerzahl: nichts

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.2840 (rough estimate)
  • Schmelzpunkt: 52-55 ºC
  • Siedepunkt: 396.8°Cat760mmHg
  • Flammpunkt: 193.8°C
  • Brechungsindex: 1.5500 (estimate)
  • PSA: 71.12000
  • LogP: 4.26920
  • Löslichkeit: Nicht bestimmt

4-Nitrophenyl phenyl sulfide Sicherheitsinformationen

4-Nitrophenyl phenyl sulfide Zolldaten

  • HS-CODE:2930909090
  • Zolldaten:

    China Zollkodex:

    2930909090

    Übersicht:

    299090990. Andere organische Schwefelverbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    299090990. andere Schwefelorganische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%

4-Nitrophenyl phenyl sulfide Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N931715-1g
(4-Nitrophenyl)(phenyl)sulfane
952-97-6 98%
1g
¥68.00 2022-09-01
Oakwood
002980-1g
4-Nitrophenyl phenyl sulfide
952-97-6
1g
$10.00 2024-07-19
TRC
N504470-2500mg
4-Nitrophenyl Phenyl Sulfide
952-97-6
2500mg
$155.00 2023-05-17
Ambeed
A726707-100g
(4-Nitrophenyl)(phenyl)sulfane
952-97-6 98%
100g
$352.0 2025-03-05
Alichem
A019134628-100g
4-Nitrophenyl phenyl sulfide
952-97-6 95%
100g
$582.12 2023-08-31
TRC
N504470-2.5g
4-Nitrophenyl Phenyl Sulfide
952-97-6
2.5g
$ 125.00 2022-06-03
Ambeed
A726707-1g
(4-Nitrophenyl)(phenyl)sulfane
952-97-6 98%
1g
$14.0 2025-03-05
Fluorochem
002980-1g
4-Nitrophenyl phenyl sulfide
952-97-6 97%
1g
£19.00 2022-03-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A17278-5g
4-Nitrophenyl phenyl sulfide, 98%
952-97-6 98%
5g
¥610.00 2023-02-14
abcr
AB118258-25 g
4-Nitrophenyl phenyl sulfide, 98%; .
952-97-6 98%
25 g
€216.00 2023-07-20

4-Nitrophenyl phenyl sulfide Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Copper (immobilized on SBA-15) ;  6 h, 60 °C
Referenz
Copper(0) nanoparticles immobilized on SBA-15: a versatile recyclable heterogeneous catalyst for solvent and ligand free C-S coupling reaction from diverse substrates
Samanta, Partha Kumar; Biswas, Rima; Bhaduri, Samanka Narayan; Ray, Shounak; Biswas, Papu, Microporous and Mesoporous Materials, 2021, 323,

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ;  1 h, 50 °C
Referenz
Oxime ester useful for photopolymerization initiator with good sensitivity
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Silica ,  Nickel ferrite Solvents: Water ;  20 h, 90 °C
Referenz
Silica Functionalized Magnetic Nickel Ferrite Nanoparticles as an Efficient Recyclable Catalyst for S-Arylation in Aqueous Medium
Iqubal, Asif Md.; Islam, Sk. Safikul; Ghosh, Kajari; Molla, Rostam Ali; Kamaluddin; et al, Journal of Inorganic and Organometallic Polymers and Materials, 2017, 27(6), 1730-1739

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ,  S8 Catalysts: Copper iron oxide (CuFe2O4) Solvents: Polyethylene glycol ;  10 h, 80 °C
Referenz
CuFe2O4 magnetic nanoparticle catalyzed odorless synthesis of sulfides using phenylboronic acid and aryl halides in the presence of S8
Amiri, Kamran; Rostami, Amin; Rostami, Abed, New Journal of Chemistry, 2016, 40(9), 7522-7528

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: 1627340-22-0 Solvents: Dimethylformamide ;  2 h, 70 °C
Referenz
Nickel-Schiff base complex catalyzed C-S cross-coupling of thiols with organic chlorides
Gogoi, Prasanta; Hazarika, Sukanya; Sarma, Manas J.; Sarma, Kuladip; Barman, Pranjit, Tetrahedron, 2014, 70(41), 7484-7489

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ,  Tetrahydrofuran ;  5 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Syntheses of aryl thioethers via aromatic substitution of aryl halides at 0 to 25°C
Tsuzaki, Marina; Ando, Shin; Ishizuka, Tadao, Chemical & Pharmaceutical Bulletin, 2023, 71(7), 620-623

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ;  1 h, 50 °C
Referenz
Oxime ester compound useful for photopolymerization initiator with good sensitivity
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ;  1 h, 50 °C
Referenz
Oxime ester compounds, photopolymerization initiators containing them, and photosensitive compositions and alkali-developable photosensitive resin compositions containing the initiators
, Japan, , ,

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: 1928787-86-3 Solvents: Ethanol ;  6 h, 80 °C
Referenz
Cerium catalyst promoted C-S cross-coupling: synthesis of thioethers, dapsone and RN-18 precursors
Tavares, Jose M. da C. Junior; da Silva, Caren D. G.; dos Santos, Beatriz F.; Souza, Nicole S.; de Oliveira, Aline R.; et al, Organic & Biomolecular Chemistry, 2019, 17(47), 10103-10108

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide ,  3,5-Dimethyl-1-[(phenylseleno)methyl]-1H-pyrazole Solvents: Dimethyl sulfoxide ;  6 h, 110 °C
Referenz
New arylselanylpyrazole-copper catalysts: Highly efficient catalytic system for C-Se and C-S coupling reactions
Coelho, Felipe Lange; Dresch, Lucielle Codeim; Stieler, Rafael ; Campo, Leandra Franciscato; Schneider, Paulo Henrique, Catalysis Communications, 2019, 121, 19-26

Synthetic Routes 11

Reaktionsbedingungen
1.1 Solvents: Hexamethylphosphoramide
Referenz
Reactions of organometallic compounds catalyzed by transition metal complexes. XV. Preparation of esters of thiocarboxylic acids by catalytic carbonylation of aryl iodides and triethyltin sulfides
Gulevich, Yu. V.; Bumagin, N. A.; Beletskaya, I. P., Zhurnal Organicheskoi Khimii, 1988, 24(10), 2126-32

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Copper Solvents: Toluene ;  60 h, 5 bar, 130 °C
Referenz
Copper Nanoparticles Stabilized in a Porous Chitosan Aerogel as a Heterogeneous Catalyst for C-S Cross-coupling
Frindy, Sana; El Kadib, Abdelkrim; Lahcini, Mohamed; Primo, Ana; Garcia, Hermenegildo, ChemCatChem, 2015, 7(20), 3307-3315

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Sodium oxide ,  Copper oxide (CuO) ,  Alumina ,  Tetrapropylammonium hydroxide ,  Silica Solvents: Dimethyl sulfoxide ;  12 h, 100 °C
Referenz
High activity and stability in the cross-coupling of aryl halides with disulfides over Cu-doped hierarchically porous zeolite ZSM-5
Fu, Wenqian; Liu, Taotao; Fang, Zhongxue; Ma, Yuli; Zheng, Xiang; et al, Chemical Communications (Cambridge, 2015, 51(27), 5890-5893

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Dimethyl sulfoxide ;  10 min, 80 °C
Referenz
Aromatic nucleophilic polysubstitution by sequential SRN1 reactions
Beugelmans, Rene; Chbani, Mohamed, Bulletin de la Societe Chimique de France, 1995, 132(3), 290-305

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Potassium fluoride ,  S8 Catalysts: Copper Solvents: Dimethylformamide ;  11 h, 80 °C
Referenz
Cu-ZSM5 as reusable catalyst for the one-pot, odorless and ligand-free C-S bond formation
Amiri, Kamran; Rostami, Amin; Samadi, Saadi; Rostami, Abed, Catalysis Communications, 2016, 86, 108-112

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: 2144800-61-1 Solvents: Dimethylformamide ;  6 - 8 h, 80 °C
1.2 Solvents: Ethyl acetate
Referenz
Carbon-sulphur cross coupling reactions catalyzed by nickel-based coordination polymers based on metalloligands
Kumar, Gulshan; Hussain, Firasat; Gupta, Rajeev, Dalton Transactions, 2017, 46(43), 15023-15031

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  21 h, 110 °C
Referenz
Copper-Catalyzed Cross-Coupling Reaction of Thiols with Aryl Iodides under Ligand-Free Conditions
Huang, Yu-Ting; Tsai, Wan-Ting; Badsara, Satpal Singh; Chan, Chien-Ching; Lee, Chin-Fa, Journal of the Chinese Chemical Society (Weinheim, 2014, 61(9), 967-974

Synthetic Routes 18

Reaktionsbedingungen
1.1 Catalysts: Reline ;  1.5 h, 80 °C
Referenz
Deep Eutectic Solvent: An Efficient and Recyclable Catalyst for Synthesis of Thioethers.
Pant, Preeti L.; Shankarling, Ganapati S., ChemistrySelect, 2017, 2(25), 7645-7650

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Copper Solvents: Dimethylformamide ;  24 h, 130 °C
Referenz
Maghemite-Copper Nanocomposites: Applications for Ligand-Free Cross-Coupling (C-O, C-S, and C-N) Reactions
Sharma, Rakesh K.; Gaur, Rashmi; Yadav, Manavi; Rathi, Anuj K.; Pechousek, Jiri; et al, ChemCatChem, 2015, 7(21), 3495-3502

Synthetic Routes 20

Reaktionsbedingungen
1.1 Catalysts: Tetrabutylammonium fluoride Solvents: Acetonitrile ;  24 h, 15 - 20 °C
Referenz
TBAF-catalyzed facile synthesis of unsymmetrical diaryl thioethers via mild SNAr reactions
Yu, Baohua; Zang, Xufeng; Yu, Xiaochun; Xu, Qing, Journal of Chemical Research, 2010, 34(6), 351-353

4-Nitrophenyl phenyl sulfide Raw materials

4-Nitrophenyl phenyl sulfide Preparation Products

4-Nitrophenyl phenyl sulfide Verwandte Literatur

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Amadis Chemical Company Limited
(CAS:952-97-6)4-Nitrophenyl phenyl sulfide
A845267
Reinheit:99%
Menge:100g
Preis ($):288.0